molecular formula C12H21N7O2 B14366285 2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol) CAS No. 90117-04-7

2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)

Cat. No.: B14366285
CAS No.: 90117-04-7
M. Wt: 295.34 g/mol
InChI Key: AMQCHMUWNMOVQN-UHFFFAOYSA-N
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Description

2,2’-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol): is a chemical compound with a molecular mass of 295.3413 daltons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol) involves multiple steps, including the formation of the triazolopyrimidine core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biomolecules makes it valuable for understanding biological processes .

Medicine

Its unique structure and reactivity make it a candidate for designing new therapeutic agents targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of 2,2’-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets. These interactions can modulate cellular pathways and biochemical processes, leading to the desired effects. The compound may act on enzymes, receptors, or other biomolecules to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(5-Amino-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)
  • 2,2’-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)

Uniqueness

The uniqueness of 2,2’-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol) lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. These differences can lead to unique applications and advantages in various scientific and industrial contexts .

Properties

CAS No.

90117-04-7

Molecular Formula

C12H21N7O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-[(5-amino-3-butyltriazolo[4,5-d]pyrimidin-7-yl)-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C12H21N7O2/c1-2-3-4-19-11-9(16-17-19)10(14-12(13)15-11)18(5-7-20)6-8-21/h20-21H,2-8H2,1H3,(H2,13,14,15)

InChI Key

AMQCHMUWNMOVQN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=NC(=N2)N)N(CCO)CCO)N=N1

Origin of Product

United States

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